(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE (ENANTIOMERIC MIX) is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl groups and the hydroxypropanamide moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl rings.
Scientific Research Applications
(2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its properties can be leveraged in materials science for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity can provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ALPHA-(4-CHLOROPHENYL)-2-PYRIDINEMETHANOL
- (2R)-1-(4-CHLOROPHENYL)PROPAN-2-AMINE
- (4-CHLOROPHENYL)(5,5-DIMETHYL-2-OXIDO-1,3,2-DIOXAPHOSPHINAN-2-YL)METHANONE
Uniqueness
Compared to these similar compounds, (2R)-N-(7’-(2-CHLOROPHENYL)-6’-(4-CHLOROPHENYL)-3’,4’-DIHYDROSPIRO[CYCLOHEXANE-1,2’-PYRANO[2,3-B]PYRIDINE]-4’-YL)-2-HYDROXYPROPANAMIDE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C28H28Cl2N2O3 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(2R)-N-[7-(2-chlorophenyl)-6-(4-chlorophenyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C28H28Cl2N2O3/c1-17(33)26(34)31-24-16-28(13-5-2-6-14-28)35-27-22(24)15-21(18-9-11-19(29)12-10-18)25(32-27)20-7-3-4-8-23(20)30/h3-4,7-12,15,17,24,33H,2,5-6,13-14,16H2,1H3,(H,31,34)/t17-,24?/m1/s1 |
InChI Key |
CBNQOXMUNJAOJO-BPNWFJGMSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1CC2(CCCCC2)OC3=C1C=C(C(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CC(C(=O)NC1CC2(CCCCC2)OC3=C1C=C(C(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.